molecular formula C9H10N2 B8707082 Benzeneacetonitrile, alpha-amino-3-methyl- CAS No. 56464-71-2

Benzeneacetonitrile, alpha-amino-3-methyl-

Cat. No.: B8707082
CAS No.: 56464-71-2
M. Wt: 146.19 g/mol
InChI Key: GWPNXZDGXDSYHI-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, alpha-amino-3-methyl- is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, alpha-amino-3-methyl- typically involves the reaction of m-tolunitrile with ammonia under specific conditions. One common method is the catalytic hydrogenation of m-tolunitrile in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This reaction results in the formation of Benzeneacetonitrile, alpha-amino-3-methyl-.

Industrial Production Methods

Industrial production of Benzeneacetonitrile, alpha-amino-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, alpha-amino-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzeneacetonitrile, alpha-amino-3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, alpha-amino-3-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: A simpler analog with a similar structure but without the m-tolyl group.

    2-Amino-4-phenylthiazole: Another compound with an amino group and a different aromatic ring.

Uniqueness

Benzeneacetonitrile, alpha-amino-3-methyl- is unique due to the presence of both an amino group and a m-tolyl group, which confer distinct chemical and biological properties. The m-tolyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

56464-71-2

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-amino-2-(3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H10N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,11H2,1H3

InChI Key

GWPNXZDGXDSYHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C#N)N

Origin of Product

United States

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